molecular formula C5H5N3O3 B076631 2-Methoxy-5-nitropyrimidine CAS No. 14001-69-5

2-Methoxy-5-nitropyrimidine

Cat. No.: B076631
CAS No.: 14001-69-5
M. Wt: 155.11 g/mol
InChI Key: ZPUHFIFABZPKHA-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitropyrimidine (CAS: 14001-69-5) is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a methoxy group at position 2 and a nitro group at position 3. Its molecular formula is C₅H₅N₃O₃, with a molecular weight of 155.11 g/mol. The compound is synthesized via multiple routes, including photocatalytic nitration using Ru(bpy)₃₂ under blue LED irradiation (70% yield, 70% purity) and nucleophilic substitution of 2-chloro-5-nitropyrimidine with sodium methoxide (75% yield) . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 9.35 (s, 2H, pyrimidine-H), 4.21 (s, 3H, OCH₃)
  • ¹³C NMR (CDCl₃): δ 167.4 (C5-NO₂), 155.9 (C2-OCH₃), 138.3 (C4/C6), 56.7 (OCH₃) .

It serves as a precursor in pharmaceutical and agrochemical research due to its reactivity in nucleophilic substitution and catalytic hydrogenation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitropyrimidine typically involves the nitration of 2-methoxypyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the pure compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Chemistry

2-Methoxy-5-nitropyrimidine serves as a building block in the synthesis of complex organic molecules. Its unique chemical structure allows chemists to create derivatives that can be further manipulated for various applications. The compound's reactivity is influenced by its electron-withdrawing nitro group and electron-donating methoxy group, which can facilitate nucleophilic substitutions and other reactions.

Case Study: Synthesis of 4,6-Dihydrazinopyrimidines
Research has demonstrated that this compound can react with methylhydrazine to yield 4,6-dihydrazinopyrimidines. This reaction pathway highlights its utility in generating nitrogen-rich compounds that may have biological significance .

Pharmaceutical Development

In the pharmaceutical sector, this compound is explored for its potential in drug design, particularly as a precursor for developing new medications targeting specific biological pathways. Its structural features make it a candidate for synthesizing compounds with therapeutic effects.

Example: Antimalarial Agents
The compound is utilized in the synthesis of intermediates for antimalarial drugs such as Malaridine. The preparation process involves nitration and subsequent modifications to yield high-purity products suitable for pharmaceutical applications .

Agricultural Chemicals

The compound is also significant in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. Its ability to modify biological processes in plants makes it valuable for enhancing crop protection.

Application Example: Pesticide Formulation
Research indicates that derivatives of this compound can be designed to target specific pests while minimizing environmental impact, thus supporting sustainable agricultural practices .

Material Science

In material science, this compound is investigated for its properties in creating advanced materials such as polymers and coatings. The compound's functional groups allow for modifications that can enhance material properties like durability and resistance to environmental factors.

Research Insight: Polymer Development
Studies have explored using this compound in polymer synthesis, where it acts as a monomer or cross-linking agent to improve the mechanical properties of the resulting materials .

Analytical Chemistry

As a reagent in analytical chemistry, this compound aids in the detection and quantification of various substances in complex mixtures. Its chemical reactivity allows it to form stable complexes with analytes, facilitating their identification.

Analytical Method Example: UV-Vis Spectroscopy
The compound has been employed in UV-Vis spectroscopy studies to monitor reaction kinetics and product formation, demonstrating its role in analytical methodologies .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Properties
Synthetic ChemistryBuilding block for organic synthesisVersatile reactivity
PharmaceuticalPrecursor for drug synthesisPotential therapeutic effects
Agricultural ChemicalsPesticide and herbicide formulationEnhances crop protection
Material SciencePolymer and coating developmentImproves mechanical properties
Analytical ChemistryReagent for detection methodsForms stable complexes with analytes

Mechanism of Action

The mechanism by which 2-Methoxy-5-nitropyrimidine exerts its effects is primarily through its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids or proteins, leading to potential antimicrobial or anticancer activities. The methoxy group can also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Structural Analogues in the Pyrimidine Series

2-Amino-5-nitropyrimidine

  • Structure: Amino group at position 2 instead of methoxy.
  • Properties : Exhibits three polymorphs with extensive hydrogen-bond networks (C–H···N/O interactions), influencing crystallinity and stability .
  • Reactivity: The electron-donating amino group enhances nucleophilicity at adjacent positions, contrasting with the electron-withdrawing methoxy group in 2-methoxy-5-nitropyrimidine .

4,6-Dichloro-5-nitropyrimidine (CAS: 4316-93-2)

  • Structure : Chlorine substituents at positions 4 and 4.
  • Reactivity: Chlorine atoms increase electrophilicity, enabling sequential substitutions. For example, methoxy groups in 2-amino-4,6-dimethoxy-5-nitropyrimidine undergo regioselective displacement by amines or thiols .
  • Applications : Widely used in the synthesis of antiviral and anticancer agents due to its versatility in functionalization .

2-Methoxy-5-nitropyrimidin-4-amine (CAS: 304646-29-5)

  • Structure: Additional amino group at position 4.
  • Electronic Effects: The amino group donates electron density, reducing the nitro group’s electron-withdrawing effect compared to this compound. This alters reactivity in Meisenheimer complex formation .

Pyridine-Based Analogues

2-Methoxy-4-methyl-5-nitropyridine (CAS: Not specified)

  • Structure : Pyridine ring with methoxy (position 2), methyl (position 4), and nitro (position 5) groups.
  • Synthesis : Prepared in 95% yield via established methoxylation procedures .
  • Comparison : The pyridine ring lacks the second nitrogen atom of pyrimidine, reducing aromatic stabilization and altering solubility (logP ≈ 1.8 vs. 1.2 for this compound) .

2-Methoxy-3-methyl-5-nitropyridine (CAS: 89694-10-0)

  • Structure : Methyl group at position 3 introduces steric hindrance.
  • Applications : Used in ligand synthesis for transition-metal catalysts. Steric effects slow substitution kinetics compared to unhindered pyrimidine derivatives .

Functional Group Variations

2-(Methylthio)-5-nitropyrimidine (CAS: 14001-70-8)

  • Structure : Methylthio (-SMe) replaces methoxy (-OMe) at position 2.
  • Reactivity : The thioether group is a better leaving group than methoxy, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides) .

2-Amino-5-methoxypyrimidine (CAS: 3289-47-2)

  • Structure : Nitro group replaced by methoxy at position 5.
  • Electronic Effects : The electron-donating methoxy group deactivates the ring, reducing susceptibility to electrophilic attack compared to nitro-substituted analogues .

Data Tables

Table 2: Spectroscopic Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 9.35 (s, 2H), 4.21 (s, 3H) 167.4, 155.9, 138.3, 56.7
2-Amino-5-nitropyrimidine 8.90 (s, 2H), 6.20 (s, 2H, NH₂) 164.1 (C5-NO₂), 158.3 (C2-NH₂)
2-Methoxy-3-methyl-5-nitropyridine 8.60 (s, 1H), 4.10 (s, 3H), 2.50 (s, 3H) 162.1, 150.2, 138.0, 21.5

Key Research Findings

Reactivity Trends : Nitro groups at position 5 in pyrimidines enhance electrophilicity at positions 4 and 6, enabling regioselective substitutions. Methoxy groups at position 2 moderate this effect by donating electron density .

Synthetic Efficiency : Photocatalytic methods for this compound offer moderate yields (70%) but avoid harsh conditions, while traditional nucleophilic substitution achieves higher yields (75%) .

Biological Relevance: Chloro- and amino-substituted analogues exhibit broader bioactivity (e.g., antiviral) compared to methoxy derivatives, which are primarily synthetic intermediates .

Biological Activity

2-Methoxy-5-nitropyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H5N3O3C_5H_5N_3O_3 and features both a methoxy group and a nitro group attached to the pyrimidine ring. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Key aspects include:

  • Protein Interaction : The compound may act as a protein tyrosine kinase inhibitor, which is crucial in regulating cell signaling pathways involved in cell growth, differentiation, and metabolism. By inhibiting these kinases, this compound can disrupt signal transduction pathways, potentially leading to altered cellular processes such as apoptosis and proliferation.
  • Electrophilic Properties : The nitro group can undergo reduction to form reactive intermediates that may interact with nucleic acids or proteins, suggesting potential antimicrobial or anticancer activities. The methoxy group may also enhance binding affinity through hydrogen bonding or hydrophobic interactions .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its derivatives are being explored for their efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound's ability to inhibit protein tyrosine kinases positions it as a potential anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways.

Kinetic Studies

Kinetic studies on 2-methoxy-3,5-dinitropyridine (a related compound) have provided insights into its reactivity with secondary amines, indicating the importance of electrophilicity in its mechanism of action. These studies reveal that the rate of reaction can be influenced by the nature of substituents on the pyridine ring .

Structure-Activity Relationship (SAR)

Research has focused on the SAR of various derivatives of this compound. Modifications at different positions on the pyrimidine ring have been shown to significantly affect biological activity, highlighting the importance of specific functional groups in enhancing efficacy against targeted proteins or pathogens .

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

CompoundKey FeaturesBiological Activity
2-Hydroxy-5-nitropyrimidineHydroxy group enhances polarityModerate antimicrobial effects
2-Chloro-5-nitropyrimidineChlorine substituent affects reactivityPotential anticancer activity
2-MethoxypyridineLacks nitro group; less reactiveLimited biological activity
2-NitropyridineNitro group present; potential for electrophilic reactionsVariable antimicrobial effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-5-nitropyrimidine, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves nitration and methoxylation of pyrimidine precursors. For example, reduction of nitro groups (as seen in related compounds) may use iron powder in acetic acid under reflux (70–80°C), with yields around 70% after 4 hours . Adjusting stoichiometry (e.g., excess nitrating agents) or using catalysts like Pd/C for hydrogenation could optimize yields. Purification typically involves distillation under reduced pressure (e.g., 140–142°C at 3.33–3.60 kPa) or recrystallization from ethanol .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant clothing, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of irritants (R36/37/38) .
  • Waste Disposal: Segregate hazardous waste and consult certified agencies for disposal, as thermal decomposition may release toxic gases (e.g., NOₓ) .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • NMR: The methoxy group (δ 3.8–4.0 ppm in 1^1H NMR) and nitro group (δ 150–160 ppm in 13^{13}C NMR) are key identifiers.
  • IR: Stretching vibrations for NO₂ (~1520 cm1^{-1}) and C-O-C (~1250 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 155 for C₅H₅N₃O₃) and fragmentation patterns validate purity .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic properties of this compound?

Methodological Answer: In related nitropyrimidines, hydrogen bonds (C–H···N/O) and π-π stacking dominate crystal packing. Computational tools (e.g., PIXEL or DFT) calculate lattice energies and predict polymorphism. For example, 2-Amino-5-nitropyrimidine exhibits three polymorphs with distinct hydrogen-bond networks (e.g., N–H···N vs. C–H···O), impacting melting points and solubility . Experimental validation requires single-crystal X-ray diffraction (SCXRD) to resolve unit cell parameters and space groups .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural analysis?

Methodological Answer:

  • Cross-Validation: Compare experimental data with computational predictions (e.g., Gaussian NMR simulations).
  • Alternative Techniques: Use X-ray crystallography for unambiguous structure determination. For example, SCXRD resolved conformational ambiguities in 7-methoxy-thiadiazolo derivatives .
  • Isotopic Labeling: Deuterated solvents or 15^{15}N-labeled compounds clarify coupling patterns in complex spectra .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing nitro group activates the C-2 methoxy position for substitution. For example:

  • Amination: Reacting with NH₃/MeNH₂ in ethanol replaces methoxy with amino groups (85–90% yield) .
  • Thiolation: Using H₂S or thiourea introduces thiol groups, forming intermediates like 4-mercapto derivatives .
    Kinetic studies (e.g., monitoring by HPLC) reveal pseudo-first-order kinetics under basic conditions, with activation energies influenced by solvent polarity .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

Methodological Answer:

  • Reproducibility Checks: Verify stoichiometry, solvent purity, and reaction time/temperature. For example, reflux times >4 hours may degrade heat-sensitive nitro groups, reducing yields .
  • Side-Reaction Analysis: Use LC-MS to identify byproducts (e.g., over-reduction to amino groups or demethylation).
  • Computational Modeling: Tools like Gaussian or COSMO-RS predict solvent effects on reaction equilibria .

Properties

IUPAC Name

2-methoxy-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUHFIFABZPKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326474
Record name 2-Methoxy-5-nitropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14001-69-5
Record name 14001-69-5
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Record name 2-Methoxy-5-nitropyrimidine
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Record name 2-Methoxy-5-nitropyrimidine
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Synthesis routes and methods

Procedure details

To a solution of sodium methoxide (0.090 g of sodium) in MeOH (12 mL) was added 0.486 g (3.03 mmol) of 2-chloro-5-nitropyrimidine, and the mixture was heated under reflux for 1 hr. After cooling, the mixture was concentrated in vacuo, extracted with EtOAc, and washed with water. The aqueous layer was extracted with CHCl3 and the combined organic layers were dried (Na2SO4), and concentrated, to give 0.347 g (75% yield) of 2-methoxy-5-nitropyrimidine as a yellow powder: 1H NMR (CDCl3) δ9.31 (s, 2H), 4.17 (s, 3H); LCMS (APCI+) m/z: 156 (MH+, 100%).
Name
sodium methoxide
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.486 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Methoxy-5-nitropyrimidine
2-Methoxy-5-nitropyrimidine
2-Methoxy-5-nitropyrimidine
2-Methoxy-5-nitropyrimidine
2-Methoxy-5-nitropyrimidine
2-Methoxy-5-nitropyrimidine

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